molecular formula C6H8O3 B116122 4,5-Epoxy-2-hexenoic acid CAS No. 145374-95-4

4,5-Epoxy-2-hexenoic acid

Cat. No.: B116122
CAS No.: 145374-95-4
M. Wt: 128.13 g/mol
InChI Key: BCLFGOVHRPDSPY-UHFFFAOYSA-N
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Description

4,5-Epoxy-2-hexenoic acid is an organic compound characterized by the presence of both an epoxide ring and a conjugated double bond. This compound is of significant interest in organic chemistry due to its unique structure, which allows it to participate in a variety of chemical reactions. The presence of the epoxide ring makes it a versatile intermediate in the synthesis of various polyfunctional compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Epoxy-2-hexenoic acid can be synthesized through the epoxidation of 2-hexenoic acid. The epoxidation process typically involves the use of peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}=\text{CHCOOH} + \text{mCPBA} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{O})\text{CHCOOH} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Epoxy-2-hexenoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Alcohols and Alkoxides: Used in alkoxylation reactions.

    Diazomethane: Used in 1,3-dipolar addition reactions.

    Acidic or Basic Catalysts: Used for ring-opening reactions.

Major Products:

    Alkoxylation Products: Formed from the reaction with alcohols.

    A2-Pyrazolines: Formed from the reaction with diazomethane.

    Diols: Formed from the ring-opening of the epoxide under acidic or basic conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-epoxy-2-hexenoic acid involves its ability to participate in various chemical reactions due to the presence of the epoxide ring and the conjugated double bond. The epoxide ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions. The conjugated double bond can participate in addition reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    4,5-Epoxy-2-pentenoic Acid: Similar structure but with a shorter carbon chain.

    4,5-Epoxy-2-heptenoic Acid: Similar structure but with a longer carbon chain.

    2,3-Epoxybutanoic Acid: Contains an epoxide ring but lacks the conjugated double bond.

Uniqueness: 4,5-Epoxy-2-hexenoic acid is unique due to the combination of the epoxide ring and the conjugated double bond, which allows it to undergo a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

(E)-3-(3-methyloxiran-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-5(9-4)2-3-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLFGOVHRPDSPY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(O1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145374-95-4
Record name 2-Propenoic acid, 3-(3-methyloxiranyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145374954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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